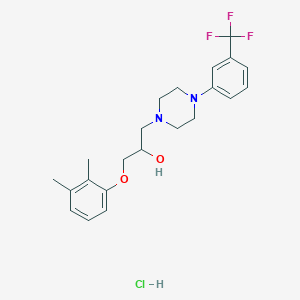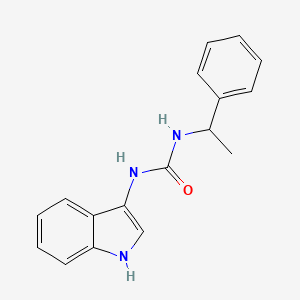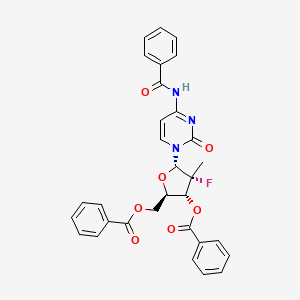
1-(2,3-Dimethylphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H28ClF3N2O2 and its molecular weight is 444.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Solubility and Partitioning in Biologically Relevant Solvents
A study by Volkova, Levshin, and Perlovich (2020) on a novel potential antifungal compound (related to the triazole class) provides insights into its solubility thermodynamics and partitioning processes in biologically relevant solvents, such as buffer solutions and alcohols. This research could offer a foundational understanding of how similar compounds, including the one of interest, might behave in various solvents, which is critical for their application in scientific research and medicinal chemistry (Volkova, Levshin, & Perlovich, 2020).
Neuroprotective Potential for Alzheimer's Disease
Another study on dimethyl-carbamic acid derivatives, specifically targeting neuroprotection for Alzheimer's disease treatment, evaluated the inhibition of acetylcholinesterase activity and neuroprotection against toxicity. This suggests that compounds with similar structural components might also have potential applications in neuroprotective strategies, offering insights into their therapeutic value beyond their primary known functions (Lecanu et al., 2010).
Synthetic Approaches and Antidepressant Activities
A study by Kumar et al. (2017) on the synthesis and pharmacological evaluation of novel derivatives related to piperazine showcases the antidepressant activities through behavioral tests. Although not directly applicable, this highlights the importance of structural modifications in affecting biological activities, which could be relevant for further modifications and applications of the compound (Kumar et al., 2017).
Antibacterial and Pharmacological Properties
Research into the synthesis, antibacterial activities, and pharmacological properties of temafloxacin hydrochloride enantiomers by Chu et al. (1991) underlines the significance of stereochemistry in the biological activity of compounds. This information can be instrumental in designing and synthesizing enantiomerically pure versions of similar compounds for specific scientific applications (Chu et al., 1991).
Antifungal Activity and Molecular Docking
A study on new azoles with antifungal activity by Chai et al. (2011) through design, synthesis, and molecular docking demonstrates the process of discovering compounds with excellent activities against human pathogenic fungi. This process, including computational docking, is crucial for understanding the interaction between compounds and biological targets, offering a pathway to explore the antifungal potential of related compounds (Chai et al., 2011).
Propiedades
IUPAC Name |
1-(2,3-dimethylphenoxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N2O2.ClH/c1-16-5-3-8-21(17(16)2)29-15-20(28)14-26-9-11-27(12-10-26)19-7-4-6-18(13-19)22(23,24)25;/h3-8,13,20,28H,9-12,14-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZDTTGIXXPUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide](/img/structure/B2707521.png)
![7-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2707522.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2707525.png)
![N-[2-(2-Fluorophenoxy)pyrimidin-5-YL]-2-phenoxypropanamide](/img/structure/B2707526.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2707527.png)

![2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B2707530.png)

![2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2707532.png)
![1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2707533.png)
![(E)-2-((4-(dimethylamino)-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2707538.png)

